6-溴-2,2-二甲基-3,4-二氢-2H-1-苯并吡喃-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

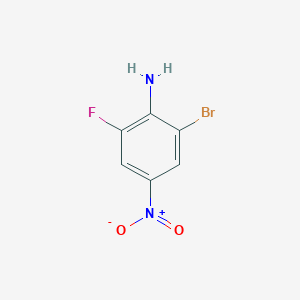

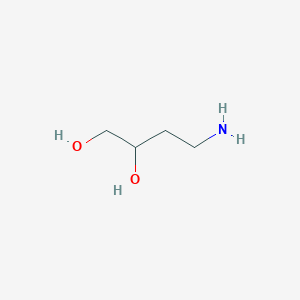

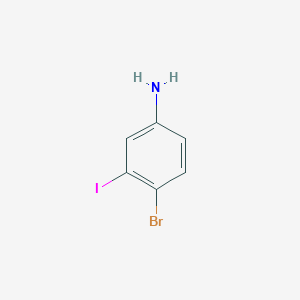

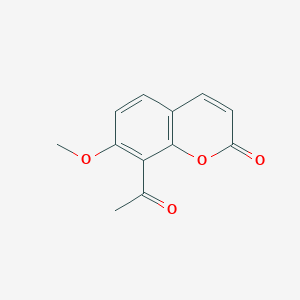

The compound "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is a derivative of 2H-1-benzopyran, which is a structural motif found in various pharmacologically active compounds. This particular derivative is characterized by the presence of a bromine atom at the 6-position and two methyl groups at the 2-position of the dihydrobenzopyran ring. The compound is of interest due to its potential biological activities, including antihypertensive effects .

Synthesis Analysis

The synthesis of related 2H-1-benzopyran derivatives typically involves cyclization reactions, as well as the conversion of intermediates such as propargyl ethers to the benzopyran ring system. For instance, the synthesis of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols involves cyclization of propargyl ethers followed by conversion to bromohydrins and subsequent ring opening with amines . Although the exact synthesis of "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds, such as dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate, has been determined using X-ray crystallography. The structure reveals normal covalent bond lengths and angles, with the presence of intermolecular interactions such as ring stacking and electrostatic attractive interactions contributing to the stabilization of the crystal packing . These structural insights are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactivity of 2H-1-benzopyran derivatives is influenced by the presence of substituents on the ring system. For example, the presence of a strongly electron-withdrawing group at the 6-position is important for the antihypertensive activity of these compounds . The bromine atom in "6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol" may also participate in various chemical reactions, such as nucleophilic substitution or coupling reactions, which could be utilized in further chemical modifications.

Physical and Chemical Properties Analysis

The physical properties, such as melting points and solubility, are important for the practical handling of the compound. For instance, dimethyl 6-bromo-2H-1-benzopyran-2,3-dicarboxylate has a melting point of 412 K and was synthesized with a yield of 85% . The chemical properties, including reactivity and stability, are influenced by the molecular structure and the nature of substituents. The electron-withdrawing bromine atom at the 6-position could affect the electron density of the benzopyran ring, potentially influencing the pharmacological activity of the compound.

科学研究应用

1. 对大鼠子宫、主动脉和胰岛β细胞的药理活性

- 研究表明,N-(2,2-二甲基-3,4-二氢-2H-1-苯并吡喃-4-基)-4H-1,2,4-苯并噻二嗪-3-羧酰胺-1,1-二氧化物在大鼠子宫上表现出强热松活性。在二氢苯并吡喃环的6位有溴原子的化合物,如6-溴-2,2-二甲基-3,4-二氢-2H-1-苯并吡喃-4-醇,特别活跃,同时不显著抑制胰岛素分泌或血管肌原活性。这表明可能对子宫平滑肌具有潜在选择性(Khelili et al., 2012)。

2. 降压活性

- 一系列化合物,包括6-溴衍生物,已经制备并测试其降压活性。这些化合物在自发性高血压大鼠中降低血压方面表现出有希望的结果,表明它们在管理高血压方面具有实用性(Evans et al., 1983)。

3. 环收缩反应生成苯并呋喃

- 在一项关注化学反应的研究中发现,将类似6-溴-2,2-二甲基-3,4-二氢-2H-1-苯并吡喃-4-醇的化合物在碱性条件下处理会导致苯并呋喃的形成。这突显了它在合成有机化学中的实用性(Buckle et al., 1992)。

属性

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9,13H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWFUYOGOBHAQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572045 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

CAS RN |

131815-91-3 |

Source

|

| Record name | 6-Bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

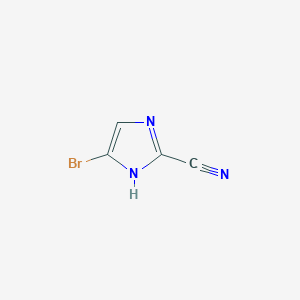

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)